molecular formula C13H19ClFNO B1396806 [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332528-57-0

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride

Cat. No. B1396806
M. Wt: 259.75 g/mol
InChI Key: BKXDDMHDCWWOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is a synthetic 1, 4-disubstituted piperidine . It’s one of the alcohol analogues that have been identified as promising due to their high activity and selectivity for the parasite . This compound belongs to the class of benzylpiperidine derivatives.

Scientific Research Applications

Antimalarial Properties

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride and its analogues have been investigated for their potential antimalarial properties. A study by Ngemenya et al. (2018) evaluated synthetic 1, 4-disubstituted piperidines, including [1-(4-fluorobenzyl)piperidin-4-yl]methanol, for their antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The alcohol analogues, particularly those with a hydroxyl group at C-7’, showed significant activity and selectivity against the parasite, suggesting the potential of these compounds as antimalarial leads (Ngemenya et al., 2018).

Chemical Structure and Properties

The chemical structure and properties of various [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride derivatives have been explored extensively. Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and characterized its structure through spectroscopic techniques and X-ray crystallography. The study provided insights into the molecular conformation, revealing that the piperidine ring maintains a chair conformation and exhibits both inter- and intramolecular hydrogen bonding (Girish et al., 2008).

Corrosion Inhibition

The derivatives of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride have been evaluated for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand the inhibition efficiencies, demonstrating that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).

Antitubercular Activity

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride derivatives have also been assessed for their antitubercular activity. Bisht et al. (2010) synthesized a series of compounds and evaluated their in vitro activity against Mycobacterium tuberculosis. Certain derivatives showed significant minimum inhibitory concentration (MIC) values, indicating their potential as antitubercular agents (Bisht et al., 2010).

Future Directions

The future directions for the research and development of “[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” could involve further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads .

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15;/h1-4,12,16H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXDDMHDCWWOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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